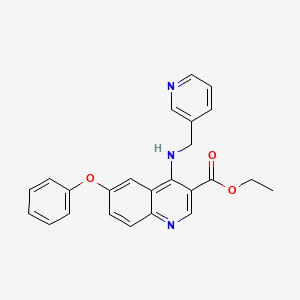

Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC13302423

Molecular Formula: C24H21N3O3

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H21N3O3 |

|---|---|

| Molecular Weight | 399.4 g/mol |

| IUPAC Name | ethyl 6-phenoxy-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C24H21N3O3/c1-2-29-24(28)21-16-26-22-11-10-19(30-18-8-4-3-5-9-18)13-20(22)23(21)27-15-17-7-6-12-25-14-17/h3-14,16H,2,15H2,1H3,(H,26,27) |

| Standard InChI Key | BKZWBQZAFBAYAX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CN=CC=C3)OC4=CC=CC=C4 |

| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CN=CC=C3)OC4=CC=CC=C4 |

Introduction

Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is a complex organic compound that combines elements of quinoline, pyridine, and phenol moieties. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural versatility. Despite limited specific information available on this compound, its components suggest potential applications in medicinal chemistry, particularly in areas such as anticancer, antimicrobial, or antiviral research.

Synthesis and Preparation

The synthesis of Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate likely involves multi-step reactions, including condensation reactions to form the quinoline backbone, followed by substitution reactions to introduce the phenoxy and pyridin-3-ylmethylamino groups. The ethyl ester group can be introduced through esterification reactions.

While specific synthesis protocols for this compound are not readily available, similar compounds often involve the use of catalysts like palladium for cross-coupling reactions or the use of bases for nucleophilic substitutions.

Biological Activity

Although specific biological activity data for Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is limited, compounds with similar structures have shown promise in various biological assays. For example, quinoline derivatives are known for their anticancer, antimicrobial, and antimalarial properties . The presence of a pyridine ring further enhances the potential for biological activity, as pyridine derivatives are often involved in drug design due to their ability to interact with biological targets.

| Biological Activity | Potential Applications |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation. |

| Antimicrobial | Inhibition of bacterial or fungal growth. |

| Antiviral | Inhibition of viral replication. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume